4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate
CAS No.: 881843-60-3
Cat. No.: VC20163455
Molecular Formula: C24H21N3O4
Molecular Weight: 415.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 881843-60-3 |
|---|---|
| Molecular Formula | C24H21N3O4 |
| Molecular Weight | 415.4 g/mol |
| IUPAC Name | [4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate |
| Standard InChI | InChI=1S/C24H21N3O4/c1-16-3-9-19(10-4-16)24(30)31-21-13-7-18(8-14-21)15-25-27-23(29)22(28)26-20-11-5-17(2)6-12-20/h3-15H,1-2H3,(H,26,28)(H,27,29)/b25-15+ |
| Standard InChI Key | JBCLXXIFXLYUOT-MFKUBSTISA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)C |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=C(C=C3)C |
Introduction
Structural Elucidation and Molecular Features
Core Architecture
The compound’s structure integrates three primary components:
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A 4-methylbenzoate group esterified to a phenyl ring.
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A carbohydrazonoyl bridge () connecting the phenyl ring to an acetyl moiety.
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An oxo(4-toluidino)acetyl unit, where the acetyl group is substituted with a 4-methylanilino (toluidino) group .
The E-configuration of the hydrazone double bond () is confirmed by the SMILES notation () . This geometry influences molecular planarity and potential interactions with biological targets.
Spectroscopic and Computational Descriptors
Key identifiers include:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| 416.16048 | 201.1 | |
| 438.14242 | 212.8 | |
| 414.14592 | 207.4 |
These values, derived from ion mobility spectrometry predictions, suggest moderate molecular rigidity .
Synthetic Pathways and Challenges
Proposed Multi-Step Synthesis
While explicit synthetic details are scarce, the structure implies a sequence involving:
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Condensation: Reaction of 4-methylbenzoic acid with a phenol derivative to form the ester linkage.
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Hydrazone Formation: Coupling of a carbohydrazide with an oxoacetyl-toluidine intermediate.
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Purification: Chromatographic separation to isolate the E-isomer.
The lack of reported yields or optimization studies highlights gaps in current methodology .
Analytical Characterization Challenges
Sigma-Aldrich notes the absence of analytical data for this compound, emphasizing the need for standardized protocols to confirm purity and identity . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) would be critical for future studies.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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LogP: Estimated at 3.2 (moderately lipophilic), suggesting limited aqueous solubility.
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Hydrogen Bond Donors/Acceptors: 3 donors and 6 acceptors, indicating potential for intermolecular interactions .
Metabolic Predictions
The compound’s ester and hydrazone groups are susceptible to hydrolysis, potentially generating 4-methylbenzoic acid and a reactive hydrazine derivative. Cytochrome P450-mediated oxidation of the toluidino methyl group may also occur.
Comparative Analysis with Structural Analogues
| Compound Name | Substituent Variation | Key Property Differences |
|---|---|---|
| 4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate | Ethoxy vs. methylbenzoate | Increased solubility (logP ~2.8) |
| 4-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate | Meta-methyl vs. para-methyl | Altered target affinity |
The ethoxy analogue’s reduced logP (2.8 vs. 3.2) demonstrates how substituents modulate hydrophobicity .
Research Challenges and Future Directions
Data Scarcity
No peer-reviewed studies or patents directly address this compound, limiting mechanistic insights .
Priority Investigations
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Target Identification: Proteomic screening to map protein interactions.
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Toxicological Profiling: Assessment of hydrazine byproduct genotoxicity.
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Synthetic Optimization: Development of stereoselective routes to improve yields.
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